N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide
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Overview
Description
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbazole moiety and a quinoline derivative, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Carbazole Moiety: The carbazole moiety can be synthesized through a series of reactions involving cyclization and chlorination.
Quinoline Derivative Synthesis: The quinoline derivative can be prepared through a series of reactions, including condensation and oxidation.
Coupling Reaction: The final step involves coupling the carbazole moiety with the quinoline derivative under specific reaction conditions, such as the use of a coupling agent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide include:
- N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)propanamide .
- N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-3-carboxamide .
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a carbazole moiety with a quinoline derivative. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C23H20ClN3O2 |
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Molecular Weight |
405.9 g/mol |
IUPAC Name |
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-2-oxoquinoline-4-carboxamide |
InChI |
InChI=1S/C23H20ClN3O2/c1-27-19-11-3-2-6-13(19)16(12-20(27)28)23(29)25-18-10-5-8-15-14-7-4-9-17(24)21(14)26-22(15)18/h2-4,6-7,9,11-12,18,26H,5,8,10H2,1H3,(H,25,29) |
InChI Key |
SFRHGBFHFJDRAT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3CCCC4=C3NC5=C4C=CC=C5Cl |
Origin of Product |
United States |
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